molecular formula C7H13NS B8270513 1-Azabicyclo[2.2.2]octane-3-thiol CAS No. 4595-82-8

1-Azabicyclo[2.2.2]octane-3-thiol

Cat. No. B8270513
Key on ui cas rn: 4595-82-8
M. Wt: 143.25 g/mol
InChI Key: GITGGQFTECFEHQ-UHFFFAOYSA-N
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Patent
US04798827

Procedure details

Sodium methylate (0.5 g) is added to a solution of 3-(acetylthio)quinuclidine (14.5 g) in methanol (150 cc). The reaction mixture is then heated under reflux for 1 hour. Sodium methylate (0.5 g) is added again and the mixture is then heated under reflux for 2 hours. The reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) at 40° C. Distilled water (40 cc) is added to the residue obtained, followed by acetic acid (approximately 1 cc) to obtain a pH in the region of 8. The mixture obtained is extracted with methylene chloride (3×20 cc). The combined organic phases are dried over sodium sulphate, filtered and then concentrated to dryness under reduced pressure (2.7 kPa) at 30° C. The brown oil obtained is distilled under reduced pressure (920 Pa); the fraction distilling at about 94° C. is collected. 3-Mercaptoquinuclidine (2.8 g) is thereby obtained.
Name
Sodium methylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
3-(acetylthio)quinuclidine
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Sodium methylate
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].C([S:7][CH:8]1[CH:13]2[CH2:14][CH2:15][N:10]([CH2:11][CH2:12]2)[CH2:9]1)(=O)C.C(O)(=O)C>CO>[SH:7][CH:8]1[CH:13]2[CH2:14][CH2:15][N:10]([CH2:11][CH2:12]2)[CH2:9]1 |f:0.1|

Inputs

Step One
Name
Sodium methylate
Quantity
0.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
3-(acetylthio)quinuclidine
Quantity
14.5 g
Type
reactant
Smiles
C(C)(=O)SC1CN2CCC1CC2
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Sodium methylate
Quantity
0.5 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) at 40° C
ADDITION
Type
ADDITION
Details
Distilled water (40 cc) is added to the residue
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
to obtain a pH in the region of 8
CUSTOM
Type
CUSTOM
Details
The mixture obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted with methylene chloride (3×20 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa) at 30° C
CUSTOM
Type
CUSTOM
Details
The brown oil obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled under reduced pressure (920 Pa)
DISTILLATION
Type
DISTILLATION
Details
the fraction distilling at about 94° C.
CUSTOM
Type
CUSTOM
Details
is collected

Outcomes

Product
Name
Type
product
Smiles
SC1CN2CCC1CC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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